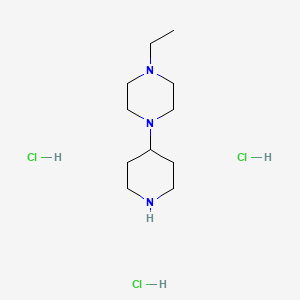![molecular formula C12H14N4O4 B1372361 3-({1,3-二甲基-2-氧代-1H,2H,3H-咪唑并[4,5-b]吡啶-5-基}氨基甲酰基)丙酸 CAS No. 1110717-64-0](/img/structure/B1372361.png)
3-({1,3-二甲基-2-氧代-1H,2H,3H-咪唑并[4,5-b]吡啶-5-基}氨基甲酰基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is a useful research compound. Its molecular formula is C12H14N4O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发
该化合物属于咪唑并吡啶类,以其治疗潜力而闻名。它可以作为合成靶向各种疾病药物的前体或中间体。 咪唑并[4,5-b]吡啶部分在药物化学中尤为重要,因为它存在于具有多种生物活性的化合物中 .
生物活性研究
咪唑并[4,5-b]吡啶核心与一系列生物活性有关。研究人员可以使用该化合物来研究其药代动力学和药效学。 它可能表现出抗炎、止痛或退热等特性,这在开发新药方面具有价值 .
化学合成
在合成化学中,该化合物可用于创建复杂的分子。 它的反应位点允许进行各种化学转化,使其成为构建更大、更复杂结构的多功能构建模块 .
材料科学
该化合物的独特结构可以探索其在材料科学中的潜在应用。 它可能有助于开发具有特定光学或电学性能的新材料,可用于电子或光子学 .
分析参考标准
由于其结构明确,该化合物可用作分析化学中的参考标准。 它有助于校准仪器和验证分析方法,确保实验结果的准确性和可靠性 .
分子探针
研究人员可以修改该化合物来创建分子探针。 这些探针可以与特定的生物靶标结合,使科学家能够实时跟踪生物过程或可视化细胞内分子的分布 .
作用机制
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been found to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of this compound .
生化分析
Biochemical Properties
3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular functions . Additionally, it affects metabolic processes by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other cellular components. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions . Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic functions and modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage range produces optimal effects without causing toxicity.
Metabolic Pathways
3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . This compound can modulate the activity of key enzymes, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
Within cells and tissues, 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its activity and function. The compound’s distribution is crucial for its biological effects, as it determines the concentration and availability of the compound at target sites.
Subcellular Localization
The subcellular localization of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization influences its interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
4-[(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-15-7-3-4-8(13-9(17)5-6-10(18)19)14-11(7)16(2)12(15)20/h3-4H,5-6H2,1-2H3,(H,18,19)(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORFSCEAWMMGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C(C=C2)NC(=O)CCC(=O)O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
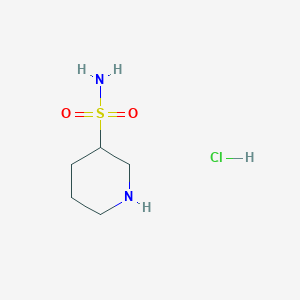
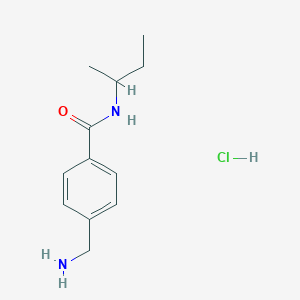
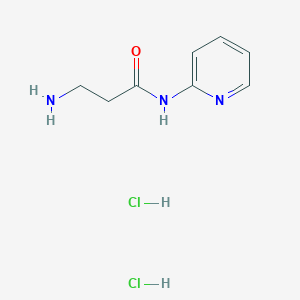
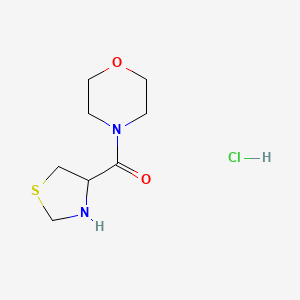


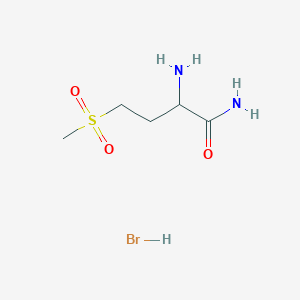
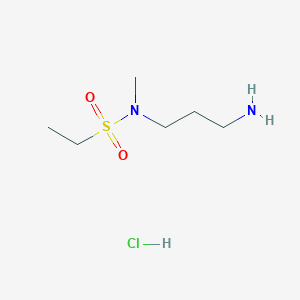
![3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1372295.png)
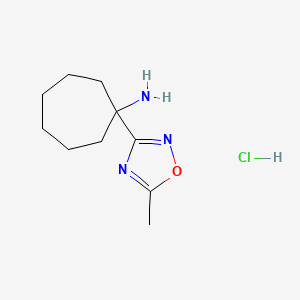

![3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid](/img/structure/B1372298.png)

